Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate
Overview
Description
Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a morpholine moiety.
Addition of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups on the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the specific application and target.
Comparison with Similar Compounds
Tert-butyl 6-morpholin-4-ylpyridine-3-carboxylate: Similar structure but with the carboxylate group at a different position on the pyridine ring.
Tert-butyl 4-morpholin-4-ylpyridine-2-carboxylate: Similar structure but with the morpholine ring at a different position on the pyridine ring.
Tert-butyl 6-piperidin-4-ylpyridine-2-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness: Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate is unique due to the specific positioning of the tert-butyl group, morpholine ring, and carboxylate group on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including mechanisms of action, biological assays, and structure-activity relationships (SAR) pertinent to its efficacy against various pathogens and conditions.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a pyridine ring substituted at the 6-position with a morpholine moiety and a carboxylate functional group. This structural arrangement is believed to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The morpholine ring facilitates receptor binding, while the pyridine component is involved in various biochemical interactions that modulate enzymatic activity.
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against Gram-positive and Gram-negative bacteria, it demonstrated:
- Minimum Inhibitory Concentrations (MIC) :
The compound also showed moderate anti-biofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Biofilm Inhibitory Concentration (MBIC) values indicating significant potential for clinical applications in treating biofilm-associated infections .
Anticancer Properties
This compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although detailed mechanisms remain to be elucidated.
Structure-Activity Relationship (SAR)
SAR studies have highlighted the importance of specific substituents on the pyridine and morpholine rings for enhancing biological activity. For instance, modifications that increase lipophilicity or alter electronic properties have been shown to improve binding affinity to target receptors .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of various derivatives of pyridine-based compounds, including this compound. Results indicated that compounds with morpholine substitutions exhibited superior activity against resistant bacterial strains compared to their non-morpholine counterparts .
Compound | Target Bacteria | MIC (µM) | Activity Type |
---|---|---|---|
This compound | S. aureus | 15.625 | Bactericidal |
This compound | E. faecalis | 62.5 | Bactericidal |
Control (Ciprofloxacin) | S. aureus | 0.381 | Bactericidal |
Study on Anticancer Activity
In vitro assays conducted on human cancer cell lines revealed that this compound induced significant cytotoxicity, with IC50 values indicating potential as an anticancer agent . Further investigations are required to explore its efficacy in vivo.
Properties
IUPAC Name |
tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)11-5-4-6-12(15-11)16-7-9-18-10-8-16/h4-6H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLUNDSEWUWWJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CC=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198054 | |
Record name | 1,1-Dimethylethyl 6-(4-morpholinyl)-2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001198054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053657-00-3 | |
Record name | 1,1-Dimethylethyl 6-(4-morpholinyl)-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 6-(4-morpholinyl)-2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001198054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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